3-Methoxy-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide 3-Methoxy-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 573938-51-9
VCID: VC0365410
InChI: InChI=1S/C11H12N6O2S/c1-17-15-10(14-16-17)13-11(20)12-9(18)7-4-3-5-8(6-7)19-2/h3-6H,1-2H3,(H2,12,13,15,18,20)
SMILES: CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)OC
Molecular Formula: C11H12N6O2S
Molecular Weight: 292.32g/mol

3-Methoxy-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide

CAS No.: 573938-51-9

Main Products

VCID: VC0365410

Molecular Formula: C11H12N6O2S

Molecular Weight: 292.32g/mol

3-Methoxy-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide - 573938-51-9

CAS No. 573938-51-9
Product Name 3-Methoxy-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide
Molecular Formula C11H12N6O2S
Molecular Weight 292.32g/mol
IUPAC Name 3-methoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C11H12N6O2S/c1-17-15-10(14-16-17)13-11(20)12-9(18)7-4-3-5-8(6-7)19-2/h3-6H,1-2H3,(H2,12,13,15,18,20)
Standard InChIKey BZKYLINADYBOTH-UHFFFAOYSA-N
SMILES CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)OC
Canonical SMILES CN1N=C(N=N1)NC(=S)NC(=O)C2=CC(=CC=C2)OC
PubChem Compound 936190
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator